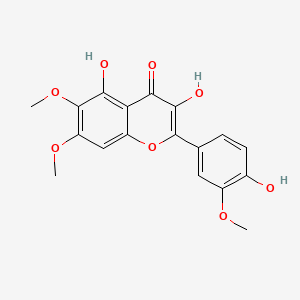

3,4',5-Trihydroxy-3',6,7-trimethoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJFJWHHIIPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206492 | |

| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-71-2 | |

| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known natural sources and a detailed, generalized methodology for the isolation of the flavonoid, 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. This compound is of interest to the scientific community for its potential biological activities, characteristic of the flavonoid class of natural products.

Natural Occurrences

This compound is a substituted flavone that has been reported in a limited number of plant species. The primary documented sources belong to the Asteraceae family, a large and diverse family of flowering plants.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Reported Presence |

| Dichrocephala integrifolia | Asteraceae | Yes[1] |

| Brickellia veronicifolia | Asteraceae | Yes[1] |

Generalized Experimental Protocol for Isolation

The following protocol is a representative methodology for the extraction and isolation of this compound from plant material. This procedure is based on common techniques used for the separation of flavonoids and may require optimization depending on the specific plant matrix.

Extraction

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., aerial parts of Dichrocephala integrifolia or Brickellia veronicifolia) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with methanol (or ethanol) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes.

-

Subsequently, partition the aqueous-methanolic phase with dichloromethane, followed by ethyl acetate. The flavonoid glycosides and some less polar aglycones are often found in the ethyl acetate fraction.

-

Concentrate each fraction to dryness in vacuo.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC), visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., natural product-polyethylene glycol reagent).

-

-

Preparative Thin-Layer Chromatography (pTLC) or Sephadex LH-20 Chromatography:

-

Pool fractions containing the compound of interest (based on TLC profiles).

-

Further purify the combined fractions using pTLC with an appropriate solvent system or by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove remaining impurities.

-

Characterization

The structure of the isolated compound should be elucidated using spectroscopic methods:

-

UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavone skeleton.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to establish the complete chemical structure.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C18H16O8 |

| Molecular Weight | 360.3 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-5-methoxyphenyl)-3,6-dimethoxychromen-4-one |

| CAS Number | 578-71-2 |

Note: Detailed NMR and MS data would be obtained from the analysis of the purified compound.

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Generalized Flavonoid Biosynthesis Pathway

This diagram provides a simplified overview of the shikimate and phenylpropanoid pathways leading to the biosynthesis of the flavonoid backbone. The specific enzymatic steps for the hydroxylation and methoxylation of the target compound are species-dependent.

Caption: Simplified biosynthetic pathway leading to the flavone backbone.

Conclusion

This compound is a naturally occurring flavonoid with documented presence in Dichrocephala integrifolia and Brickellia veronicifolia. While specific isolation protocols for this compound are not widely published, a generalized approach involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques can be employed for its purification. The methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery who are interested in isolating and studying this and other related flavonoids. Further research is warranted to fully characterize the biological activities of this compound and to optimize its isolation from its natural sources.

References

An In-depth Technical Guide to the Properties of 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one (Casticin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one, commonly known as casticin. Casticin, a polymethoxyflavone found in various medicinal plants, notably of the Vitex genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This document summarizes its physicochemical characteristics, details its potent anticancer and anti-inflammatory effects, and elucidates the underlying molecular mechanisms of action. Detailed experimental protocols for extraction, purification, quantification, and key biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

Casticin is a methoxylated flavonol with the IUPAC name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one.[3][4] It is also known by the synonym Vitexicarpin.[3][4] The compound has demonstrated a range of biological activities, including antimitotic and anti-inflammatory effects.[5]

Table 1: Physicochemical Properties of Casticin

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | [3][4] |

| Common Names | Casticin, Vitexicarpin | [3][4] |

| Molecular Formula | C₁₉H₁₈O₈ | [3][4] |

| Molecular Weight | 374.34 g/mol | [3][4] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 186-187 °C | [5][6][7] |

| Boiling Point | 617.7 ± 55.0 °C (Predicted) | [5][7] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa (Predicted) | 6.13 ± 0.40 | [7] |

| UV/Vis (λmax) | 210, 258, 350 nm | [3][4] |

Table 2: Solubility of Casticin

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [3][4] |

| Ethanol | ~5 mg/mL | [3][4] |

| DMF:PBS (pH 7.2) (1:5) | ~1 mg/mL | [3][4] |

| Water | Insoluble | [8][9] |

Biological Activities and Mechanism of Action

Casticin exhibits a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.[1][2][10]

Anticancer Activity

Casticin has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[11] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10]

Table 3: Cytotoxic Activity of Casticin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Source(s) |

| K562 | Leukemia | 5.95 | 48 | [4][11] |

| HL-60 | Leukemia | 4.82 | 48 | [4][11] |

| Kasumi-1 | Leukemia | 15.56 | 48 | [4][11] |

| MCF-7 | Breast Cancer | 8.5 | Not Specified | [3] |

| SNU16 | Gastric Cancer | 7.0 | Not Specified | [3] |

| RPMI8226 | Myeloma | 6.0 | Not Specified | [3] |

Anti-inflammatory Activity

Casticin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[12] It has been shown to suppress the activation of key inflammatory signaling pathways.

Signaling Pathways Modulated by Casticin

Casticin exerts its biological effects by modulating several critical intracellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: Casticin has been observed to suppress the activation of the PI3K/Akt pathway, which is frequently deregulated in cancer and plays a crucial role in cell survival and proliferation.[3] Inhibition of this pathway by casticin leads to decreased cell viability and induction of apoptosis.[3]

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is also implicated in cancer progression. Casticin has been shown to inhibit the activation of NF-κB.

-

STAT3 Pathway: Casticin has been reported to inhibit the activation of STAT3, a transcription factor involved in cell growth and survival.[5]

-

FOXO3a/FoxM1 Pathway: This pathway is involved in the regulation of cell cycle progression and apoptosis. Casticin can induce growth suppression and cell cycle arrest through the activation of FOXO3a.

Experimental Protocols

Extraction and Purification of Casticin from Vitex agnus-castus

This protocol describes a general method for the extraction and purification of casticin from the fruits of Vitex agnus-castus.

Materials:

-

Dried and powdered fruits of Vitex agnus-castus

-

Methanol or Ethanol (90-100%)

-

n-hexane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methylene chloride)

-

High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) system

Protocol:

-

Extraction:

-

Initial Clean-up (Optional):

-

Defat the crude extract by partitioning with n-hexane to remove non-polar compounds.[14]

-

-

Purification by Chromatography:

-

Perform an initial clean-up of the crude extract using a silica gel column.[4][5]

-

For further purification, employ High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a 7:10:7:10 v/v ratio).[4][5]

-

Alternatively, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase gradient.[6]

-

-

Purity Assessment:

Quantification of Casticin by HPLC

This protocol outlines a method for the quantitative analysis of casticin in an extract.[6]

Materials:

-

Casticin standard of known purity

-

Methanol (HPLC grade)

-

Phosphoric acid (0.5% solution)

-

HPLC system with a diode array detector

-

C18 reversed-phase column (e.g., 125 x 3.1 mm, 5 µm particle size)

Protocol:

-

Preparation of Standard Solutions: Prepare a series of casticin standard solutions in methanol at different concentrations (e.g., 50, 100, 200 µg/mL).[6]

-

Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.2 µm filter, and transfer to an HPLC vial.[6]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of casticin in the sample by comparing its peak area to the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of casticin on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Casticin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[15]

-

Treatment: Treat the cells with various concentrations of casticin (prepared by diluting the stock solution in culture medium) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate for 15 minutes on an orbital shaker.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis induced by casticin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cells treated with casticin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Treat cells with the desired concentrations of casticin for the appropriate duration.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[16]

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells[17]

-

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in casticin-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cells treated with casticin

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Fixation:

-

Harvest the casticin-treated cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours or overnight at -20°C.[19]

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[19]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

-

Western Blot Analysis of PI3K/Akt and NF-κB Pathways

This protocol provides a general framework for analyzing the protein expression levels in the PI3K/Akt and NF-κB signaling pathways after casticin treatment.

Materials:

-

Casticin-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IKKα/β, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

Casticin is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB, makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of casticin in various disease models. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential therapeutic applications.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties [pubmed.ncbi.nlm.nih.gov]

- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of high-purity casticin from Artemisia annua L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. kumc.edu [kumc.edu]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Flow Cytometry Protocol [sigmaaldrich.com]

A Comprehensive Technical Guide to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (Chrysosplenol D)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, also known by its synonym Chrysosplenol D. The information presented is intended to support research and development efforts in oncology and anti-inflammatory therapeutics.

Chemical Identity and Structure

This compound is a distinct polymethoxylated flavonoid that has been isolated from various plant species, including Artemisia annua L. and Plectranthus cylindraceus.[1][2] The specific arrangement of its hydroxyl and methoxy groups is a key determinant of its biological functions.[1]

Chemical Structure:

-

Compound Name: this compound

-

Synonym: Chrysosplenol D

-

CAS Number: 578-71-2[3]

-

Molecular Formula: C₁₈H₁₆O₈[3]

-

IUPAC Name: 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one[3]

-

Molecular Weight: 360.3 g/mol [3]

(A 2D representation of the chemical structure is available from public chemical databases such as PubChem, CID 6453535)[3]

Biological Activities and Therapeutic Potential

Chrysosplenol D has demonstrated significant potential as a therapeutic agent, primarily in the fields of oncology and inflammation. Its biological activities are multifaceted, targeting key cellular pathways involved in disease progression.

Anticancer Activity:

Chrysosplenol D exhibits potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines.[1][4][5] This flavonoid has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) in various cancer models, including:

-

Non-Small-Cell Lung Cancer (NSCLC)[4]

-

Triple-Negative Breast Cancer (TNBC)[5]

-

Prostate Cancer[7]

-

Pancreatic Cancer[2]

Anti-inflammatory Activity:

In addition to its anticancer properties, Chrysosplenol D possesses anti-inflammatory effects. It has been shown to inhibit inflammation in both in vitro and in vivo models.[8]

Quantitative Biological Data

The following tables summarize the quantitative data regarding the biological activity of Chrysosplenol D from various studies.

Table 1: In Vitro Cytotoxicity of Chrysosplenol D

| Cell Line | Cancer Type | Assay | IC₅₀ / PC₅₀ | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | XTT | 11.6 µM (48h) | [5] |

| A549 | Non-Small-Cell Lung Carcinoma | XTT | < 11.6 µM | [5] |

| PANC-1 | Pancreatic Cancer | - | 4.6 µg/mL | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Chrysosplenol D

| Model | Treatment | Dosage | Inhibition of Edema | Reference |

| Croton oil-induced ear edema in mice | Topical Chrysosplenol D | 1 µmol/cm² | 37.76% | [8] |

| Croton oil-induced ear edema in mice | Topical Chrysosplenol D | 1.5 µmol/cm² | 65.89% | [8] |

Mechanisms of Action

Chrysosplenol D exerts its biological effects through the modulation of multiple critical signaling pathways.

Apoptosis Induction:

Chrysosplenol D induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] Key molecular events include:

-

Mitochondrial Membrane Permeabilization: A notable loss of mitochondrial membrane potential is an early event in Chrysosplenol D-induced apoptosis.[5]

-

Regulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9]

-

Caspase Activation: Chrysosplenol D treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[9]

-

PARP Cleavage: The activation of caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

Modulation of Kinase Signaling Pathways:

Chrysosplenol D has been found to significantly impact key kinase signaling cascades that are often dysregulated in cancer.

-

MAPK Pathway: It downregulates the phosphorylation of ERK, JNK, and p38 MAPKs in oral squamous cell carcinoma.[1] Conversely, in triple-negative breast cancer, it can lead to a sustained, aberrant activation of ERK1/2, which promotes apoptosis.[5]

-

PI3K/Akt/mTOR Pathway: This pro-survival pathway is inhibited by Chrysosplenol D, as evidenced by the decreased phosphorylation of Akt and mTOR in prostate cancer cells.[7]

Other Mechanisms:

-

Heme Oxygenase-1 (HO-1) Upregulation: The induction of HO-1 expression is a critical component of Chrysosplenol D-mediated apoptosis in oral cancer cells.[1][6]

-

Topoisomerase IIα Inhibition: It can induce DNA damage and subsequent apoptosis by inhibiting the activity of topoisomerase IIα.[4]

-

Autophagy Modulation: Chrysosplenol D has been observed to induce autophagy in some cancer cell types.[1][7]

-

Cell Cycle Arrest: It causes cell cycle arrest, particularly at the G2/M phase, preventing cancer cell division.[1][5]

Experimental Protocols

This section outlines common methodologies employed in the investigation of Chrysosplenol D's biological effects.

Cell Viability Assay (XTT/MTT):

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Chrysosplenol D (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[5]

-

Reagent Addition: Add XTT or MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Cell Culture and Treatment: Culture cells and treat with Chrysosplenol D as described for the viability assay.[10]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[10]

Western Blot Analysis:

-

Protein Extraction: Following treatment with Chrysosplenol D, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, p-ERK, p-Akt) overnight.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[9]

Conclusion

This compound (Chrysosplenol D) is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including those governing apoptosis and cell proliferation, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its chemical nature, biological activities, and mechanisms of action to aid researchers and drug development professionals in exploring its therapeutic potential.

References

- 1. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. - [ebi.ac.uk]

- 3. This compound | C18H16O8 | CID 6453535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - ProQuest [proquest.com]

- 7. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Polymethoxyflavonoids in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polymethoxyflavonoids (PMFs) are a specialized class of flavonoids characterized by multiple methoxy groups on their basic C6-C3-C6 flavone skeleton.[1][2] Primarily found in the peels of citrus fruits like oranges and tangerines, PMFs such as nobiletin and tangeretin have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3] Understanding their biosynthesis is critical for metabolic engineering, enhancing their production in plants, and developing microbial cell factories for sustainable synthesis.[4] This guide provides a detailed overview of the PMF biosynthesis pathway, focusing on the key enzymatic steps, regulatory mechanisms, quantitative data, and common experimental protocols.

The Core Biosynthesis Pathway

The formation of PMFs is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a series of hydroxylation and methylation reactions.

General Phenylpropanoid Pathway: The Starting Blocks

The journey begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.[5] Three key enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for all flavonoids.[6][7]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[8]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[6]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, yielding p-coumaroyl-CoA.[5][8]

Flavonoid Backbone Synthesis: Creating the Core

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the characteristic flavanone ring structure.

-

Chalcone Synthase (CHS): This is the first committed and rate-limiting enzyme in flavonoid biosynthesis.[6] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[6]

-

Chalcone Isomerase (CHI): Rapidly catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.[8]

Formation of the Flavone Core and Subsequent Modifications

Naringenin is the central precursor that is channeled into various flavonoid classes. For PMF synthesis, it must first be converted into a flavone.

-

Flavone Synthase (FNS): This enzyme introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.[8] In plants, there are two types of FNS. In citrus, the key enzymes are FNS type II (FNSII), which are cytochrome P450 monooxygenases (CYP93B subfamily).[9][10]

-

Hydroxylation: Before or after the formation of the flavone backbone, the A and B rings can be hydroxylated by various cytochrome P450 enzymes, such as Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H). These hydroxylation steps are crucial for determining the final substitution pattern of the PMF.[8]

-

O-Methylation: The final and defining step in PMF biosynthesis is the sequential methylation of the hydroxyl groups. This process is catalyzed by a series of O-methyltransferases (OMTs) , which use S-adenosyl-L-methionine (SAM) as a methyl donor. OMTs exhibit regioselectivity, adding methyl groups to specific positions on the flavonoid rings.[11][12] In citrus, a cluster of tandemly duplicated OMT genes, including CreOMT3, CreOMT4, and CreOMT5, plays a dominant role in converting hydroxylated flavones into the primary PMFs like nobiletin and tangeretin.[11][12]

Visualization of the PMF Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps from L-Phenylalanine to the formation of a representative polymethoxyflavone.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This document details the standard experimental protocols for assessing antioxidant capacity, including DPPH, ABTS, and FRAP assays, as well as the cell-based Cellular Antioxidant Activity (CAA) assay. While direct quantitative data for this compound is limited in publicly available literature, this guide presents data for structurally similar flavonoids to provide a comparative context for its potential antioxidant efficacy. Furthermore, it explores the key signaling pathways, such as the Nrf2 and MAPK pathways, that are commonly modulated by flavonoids to exert their antioxidant effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are interested in the antioxidant properties of this specific flavone and related compounds.

Introduction

This compound is a polymethoxyflavone, a subclass of flavonoids characterized by the presence of multiple methoxy groups on the basic flavone structure. The substitution pattern of hydroxyl and methoxy groups on the flavone skeleton plays a crucial role in determining its antioxidant activity. The presence of hydroxyl groups, particularly in the B-ring, is generally associated with potent free radical scavenging activity. This document outlines the methodologies to evaluate such potential and discusses the underlying molecular mechanisms.

In Vitro Antioxidant Capacity Assays

A variety of assays are employed to determine the antioxidant capacity of chemical compounds in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve the test compound (this compound) and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

-

Assay Procedure:

-

Add a specific volume of the sample or standard solution to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant.

-

Assay Procedure:

-

Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust pH with acetic acid.

-

TPTZ solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

-

FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Sample Preparation: Prepare different concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

-

Assay Procedure:

-

Add a small volume of the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as micromolar equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells in a 96-well microplate and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with a buffer (e.g., PBS).

-

Treat the cells with various concentrations of the test compound along with DCFH-DA for a specific incubation period (e.g., 1 hour).

-

Wash the cells again to remove the compound and extracellular DCFH-DA.

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.

-

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE).

Quantitative Data Summary (Comparative Analysis)

| Flavonoid | Assay | IC50 / Activity | Reference |

| Cirsiliol (5,3',4'-Trihydroxy-6,7-dimethoxyflavone) | H₂O₂ scavenging | Effective in reducing H₂O₂ production | [1][2] |

| Eupatorin (5,3'-Dihydroxy-6,7,4'-trimethoxyflavone) | Anti-proliferative (related to oxidative stress) | IC50 of 17.19 µg/mL on PA-1 cells | [3] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50 = 3.02 µM | [4] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50 = 2.71 µM | [4] |

| 7,3',4'-Trihydroxyflavone | DPPH Scavenging | IC50 = 2.2 µM | [5] |

| 3',4',5-Trihydroxyflavone | DPPH Scavenging | Most active among tested trihydroxyflavones | [6] |

Note: The antioxidant activity of flavonoids is highly dependent on their chemical structure. The presence of a catechol group (ortho-dihydroxy) in the B-ring, as seen in the target molecule (at positions 3' and 4'), is a significant contributor to high antioxidant activity. The additional hydroxyl group at the 5' position may further enhance this activity. The methoxy groups can influence the lipophilicity and metabolic stability of the compound.

Potential Signaling Pathways in Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are involved in a variety of cellular processes, including the response to oxidative stress. Flavonoids have been shown to modulate MAPK signaling, which can, in turn, influence the expression of antioxidant enzymes and inflammatory mediators. The specific effect (activation or inhibition) can be cell-type and stimulus-dependent.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro antioxidant assays described in this guide.

DPPH/ABTS Assay Workflow

FRAP Assay Workflow

CAA Assay Workflow

Conclusion

While direct experimental evidence for the in vitro antioxidant potential of this compound is currently sparse in the scientific literature, its chemical structure suggests a strong likelihood of significant antioxidant activity. The presence of multiple hydroxyl groups, particularly the catechol moiety in the B-ring, is a key feature for potent radical scavenging. The detailed experimental protocols and comparative data for structurally similar flavonoids provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into the antioxidant properties of this compound. Furthermore, the exploration of potential signaling pathways, such as Nrf2 and MAPK, provides a framework for mechanistic studies to elucidate how this flavone may exert its cytoprotective effects at a cellular level. Future research is warranted to generate specific quantitative data for this compound and to validate its effects on these and other relevant signaling pathways. Such studies will be crucial for a comprehensive understanding of its potential as a therapeutic or nutraceutical agent.

References

- 1. The Flavone Cirsiliol from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [bia.unibz.it]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

Preliminary cytotoxic screening of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone on cancer cell lines

Disclaimer: Publicly available research data on the specific cytotoxic effects of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone on cancer cell lines is not available at the time of this writing. This guide has been prepared using data from its close structural analogue, 3',4',5-trihydroxyflavone , to provide a representative overview of the methodologies and potential outcomes of such a screening. All data and protocols presented herein pertain to this analogue.

Introduction

Flavonoids are a diverse group of polyphenolic compounds naturally occurring in plants, which have garnered significant interest in oncological research for their potential as anticancer agents. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This technical guide outlines the preliminary cytotoxic screening of 3',4',5-trihydroxyflavone, a representative member of the trihydroxyflavone subclass, against various human cancer cell lines. The objective of such a screening is to determine the concentration-dependent inhibitory effects of the compound and to identify promising candidates for further preclinical development.

Data Presentation: Cytotoxic Activity of 3',4',5-trihydroxyflavone

The cytotoxic activity of 3',4',5-trihydroxyflavone was evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of cell proliferation, was determined for each cell line. The results are summarized in the table below.

| Cancer Cell Line | Tissue of Origin | EC₅₀ (µM) |

| A549 | Lung Carcinoma | < 25 |

| MCF-7 | Breast Adenocarcinoma | < 25 |

| U87 | Glioblastoma | > 50 |

Data sourced from Grigalius & Petrikaite, 2017.[1]

Experimental Protocols

A detailed methodology for the preliminary cytotoxic screening of a flavonoid compound is provided below. This protocol is based on the widely used MTT assay, a colorimetric method for assessing cell viability.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, U87) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: The test flavonoid is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Treatment: The culture medium from the seeded wells is replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells containing medium with DMSO and wells with untreated cells are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic effects of a flavonoid using the MTT assay.

Postulated Signaling Pathway for Flavonoid-Induced Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway often implicated in flavonoid cytotoxicity.

Conclusion

The preliminary cytotoxic screening of 3',4',5-trihydroxyflavone reveals its potential as an anticancer agent, particularly against lung and breast cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial evaluation of novel flavonoid compounds. Further investigation into the precise molecular mechanisms, including the specific signaling pathways involved, is warranted to fully elucidate the therapeutic potential of this and other related flavonoids. The lack of data on this compound highlights an opportunity for future research to explore the structure-activity relationships within this promising class of natural compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in DMSO

This technical guide provides a comprehensive overview of the solubility and stability of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines essential experimental protocols and data presentation standards.

Introduction to this compound

This compound is a flavonoid compound that, like many others in its class, is of interest for its potential biological activities. Flavonoids are a diverse group of polyphenolic compounds found in plants and are known to exhibit a wide range of effects, including antioxidant and anti-inflammatory properties. For in vitro studies and high-throughput screening, DMSO is a commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] A thorough understanding of the solubility and stability of this compound in DMSO is therefore critical for accurate and reproducible experimental results.

Solubility in Dimethyl Sulfoxide (DMSO)

The solubility of a compound in a given solvent is a fundamental physical property that dictates its utility in various applications. For flavonoids, solubility in DMSO is generally good, which facilitates the preparation of stock solutions for biological assays.[2] However, the exact solubility can be influenced by factors such as temperature and the presence of water.[1][3][4]

Quantitative Solubility Data

To ensure accurate and reproducible experiments, it is imperative to quantitatively determine the solubility of this compound in DMSO. The following table provides a template for presenting such data.

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| 25 | Data | Data |

| 37 | Data | Data |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound.[1]

Materials:

-

This compound

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of DMSO in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with DMSO to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved flavonoid using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.[1]

-

Calculate the solubility in mg/mL and convert it to molar solubility using the molecular weight of the compound.

Stability in Dimethyl Sulfoxide (DMSO)

The chemical stability of a compound in its stock solution is crucial for the reliability of biological data. Several factors can influence the stability of flavonoids in DMSO, including storage temperature, exposure to light, presence of water, and the number of freeze-thaw cycles.[5]

Quantitative Stability Data

Stability should be assessed over time under various storage conditions. The following table is a template for recording stability data.

| Storage Condition | Time Point | % Remaining |

| Room Temperature, Light | 0 h | 100 |

| 24 h | Data | |

| 72 h | Data | |

| Room Temperature, Dark | 0 h | 100 |

| 24 h | Data | |

| 72 h | Data | |

| 4°C, Dark | 0 h | 100 |

| 1 week | Data | |

| 4 weeks | Data | |

| -20°C, Dark | 0 h | 100 |

| 1 month | Data | |

| 3 months | Data | |

| Freeze-Thaw Cycles (-20°C to RT) | 1 cycle | Data |

| 5 cycles | Data | |

| 10 cycles | Data |

Experimental Protocol for Stability Assessment

Materials:

-

Stock solution of this compound in DMSO

-

Vials appropriate for the storage conditions

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a stock solution of the flavonoid in DMSO at a known concentration.

-

Aliquot the stock solution into multiple vials for each storage condition to be tested.

-

Store the vials under the specified conditions (e.g., room temperature with and without light, 4°C, -20°C).

-

For the freeze-thaw study, cycle a set of aliquots between -20°C and room temperature.

-

At designated time points, retrieve a vial from each condition.

-

Analyze the concentration of the flavonoid in the sample using a validated stability-indicating HPLC method.

-

Calculate the percentage of the flavonoid remaining relative to the initial concentration at time zero.

Potential Signaling Pathway Interaction

Flavonoids are known to interact with a multitude of cellular signaling pathways, often through the inhibition of protein kinases. While the specific targets of this compound are yet to be fully elucidated, a general mechanism of action for many flavonoids involves the competitive inhibition of ATP binding to the kinase domain of signaling proteins. This can disrupt downstream signaling cascades that are involved in processes such as cell proliferation, inflammation, and apoptosis.

Conclusion

A precise understanding of the solubility and stability of this compound in DMSO is fundamental for its effective use in research and development. This guide provides standardized protocols for determining these key parameters and templates for the clear presentation of the resulting data. By following these guidelines, researchers can ensure the quality and reproducibility of their experimental outcomes. It is recommended that these properties be determined for each new batch of the compound to account for any potential variability.

References

- 1. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and mo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00038C [pubs.rsc.org]

- 2. dissolving flavonoids in DMSO - Microbiology [protocol-online.org]

- 3. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavonoids from Dichrocephala integrifolia: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichrocephala integrifolia, a plant widely used in traditional medicine, is a rich source of bioactive compounds, including a significant profile of flavonoids. These flavonoids are believed to be major contributors to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of flavonoids and flavonoid-rich extracts derived from Dichrocephala integrifolia. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to serve as a resource for researchers and professionals in drug discovery and development. While specific data on flavonoids isolated directly from Dichrocephala integrifolia is limited, this guide combines findings on the plant's extracts with established knowledge of its identified flavonoid constituents from other sources to present a holistic view of their potential.

Introduction

Dichrocephala integrifolia (L.f.) Kuntze, belonging to the Asteraceae family, has a long history of use in traditional medicine across Africa and Asia for treating a variety of ailments, including inflammation, infections, and neurodegenerative disorders.[1] Phytochemical analyses have revealed the presence of several classes of secondary metabolites, with flavonoids being a prominent group.[2][3] Among the flavonoids identified are rutin (quercetin 3-O-rutinoside) and kaempferol 3-O-rutinoside. This guide focuses on the biological activities attributed to these flavonoids, drawing from studies on D. integrifolia extracts and complementing this with data on its key flavonoid components.

Biological Activities and Quantitative Data

The biological activities of flavonoids from Dichrocephala integrifolia are multifaceted, with significant evidence for their antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral properties. The following sections and tables summarize the key findings.

Antioxidant Activity

Flavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in numerous pathologies. Aqueous extracts of D. integrifolia, rich in flavonoids, have demonstrated significant antioxidant effects in various studies.[2][4]

Table 1: Antioxidant Activity of Dichrocephala integrifolia Extracts

| Extract/Compound | Assay | Model | Key Findings | Reference |

| Aqueous Leaf Extract | Glutathione (GSH) Levels | Monosodium Glutamate-induced Neurotoxicity in Mice | Significantly reversed the decrease in brain GSH levels at doses of 87.5 and 175 mg/kg. | [4] |

| Aqueous Leaf Extract | Lipid Peroxidation (Malondialdehyde - MDA) | Monosodium Glutamate-induced Neurotoxicity in Mice | Significantly reversed the increase in brain MDA levels at doses of 87.5 and 175 mg/kg. | [4] |

| Aqueous Leaf Extract | Nitric Oxide (NO) and MDA Levels | Ethanol-induced Memory Dysfunction in Mice | Significantly alleviated the ethanol-induced increase in brain NO and MDA levels at doses of 100 and 200 mg/kg. | [2] |

| Aqueous Leaf Extract | Catalase Activity | Ethanol-induced Memory Dysfunction in Mice | Significantly increased brain catalase activity at a dose of 200 mg/kg. | [2] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Flavonoids from D. integrifolia have shown potential in modulating inflammatory responses.

Table 2: Anti-inflammatory Activity of Dichrocephala integrifolia Extracts

| Extract/Compound | Biomarker(s) | Model | Key Findings | Reference |

| Aqueous Leaf Extract | TNF-α, IL-1β, IL-6 | Ethanol-induced Memory Dysfunction in Mice | Significantly reduced brain levels of TNF-α, IL-1β, and IL-6 at doses of 100 and 200 mg/kg. | [2] |

| Diterpenoids (isolated from D. integrifolia) | Superoxide Anion Generation and Elastase Release | fMLP/CB-stimulated human neutrophils | Dichroditerpene A and (-)-Hardwickiic acid showed IC50 values of 1.74 µM and 4.40 µM for superoxide anion generation, and 1.32 µM and 3.67 µM for elastase release, respectively. | [5] |

Neuroprotective Activity

The neuroprotective effects of D. integrifolia extracts are likely linked to their antioxidant and anti-inflammatory properties. These extracts have shown promise in models of neurodegenerative diseases.[2][4][6]

Table 3: Neuroprotective Activity of Dichrocephala integrifolia Extracts

| Extract/Compound | Model | Key Findings | Reference | | --- | --- | --- | --- | --- | | Aqueous Leaf Extract | Monosodium Glutamate-induced Neurotoxicity in Mice | Protected the brain against neurotoxicity by inhibiting aggressiveness and counteracting the reduction in locomotor and muscle grip capacity at doses of 87.5 and 175 mg/kg. |[4] | | Aqueous Leaf Extract | D-galactose-induced Oxidative Stress and Accelerated Aging in Mice | Reversed learning deficits, recall of memories, and oxidative stress at doses of 87.5 and 175 mg/kg. |[6] |

Hepatoprotective Activity

Traditional use of D. integrifolia for liver ailments is supported by scientific evidence demonstrating the hepatoprotective effects of its extracts, which are attributed in part to their flavonoid content.[3]

Table 4: Hepatoprotective Activity of Dichrocephala integrifolia Extracts

| Extract/Compound | Model | Key Findings | Reference | | --- | --- | --- | --- | --- | | Aqueous Leaf Extract | Aflatoxin-containing Peanut-induced Hepatotoxicity in Rats | Significantly decreased the relative liver weight and reversed the increase in serum levels of TNF-α, INF-γ, and IL-13 at doses of 100 and 200 mg/kg. |[3] | | Aqueous Leaf Extract | Ethanol-induced Hepato-nephrotoxicity in Rats | Prevented the increase of LDL-cholesterol, atherogenic index, total cholesterol, and triglycerides, and protected from the decrease of HDL-cholesterol at doses of 100 and 200 mg/kg. |[7] |

Antiviral Activity

Recent studies have highlighted the antiviral potential of D. integrifolia extracts, particularly against Herpes Simplex Virus (HSV).

Table 5: Antiviral Activity of Dichrocephala integrifolia Extracts

| Extract | Virus | Assay | IC50 / CC50 | Reference |

| Methanolic Stem Extract | HSV-1 | Cytopathic Effect Inhibition (Pre-treatment) | IC50: 63.95 ± 5.36 µg/mL | [8] |

| Methanolic Leaf Extract | HSV-1 | Cytopathic Effect Inhibition (Pre-treatment) | IC50: 54.45 ± 3.45 µg/mL | [8] |

| Aqueous Leaf Extract | HSV-1 | Cytopathic Effect Inhibition (Pre-treatment) | IC50: 86.20 ± 7.56 µg/mL | [8] |

| Methanolic Flower Extract | HSV-1 | Virucidal Activity | IC50: 45.27 ± 2.41 µg/mL | [8] |

| Aqueous Root Extract | HSV-1 | Virucidal Activity | IC50: 0.333 ± 1.23 µg/mL | [8] |

| Methanolic Leaf Extract | HSV-1 | Virucidal Activity | IC50: 30.53 ± 4.51 µg/mL | [8] |

| Methanolic Flower Extract | Vero cells | Cytotoxicity (MTT assay) | CC50: 71.31 ± 2.65 µg/mL | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments related to the biological activities of flavonoids.

Flavonoid Extraction and Isolation

A general procedure for the extraction and isolation of flavonoids from plant material is as follows:

-

Plant Material Preparation : The plant material (e.g., leaves of D. integrifolia) is air-dried and ground into a fine powder.

-

Extraction : The powdered material is extracted with a suitable solvent, typically methanol or a methanol-water mixture, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation : The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification : The flavonoid-rich fractions are further purified using column chromatography techniques. This may involve silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual flavonoid compounds.

-

Structural Elucidation : The structure of the isolated flavonoids is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

-

Cell Culture : Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cytotoxicity Assay : Before testing antiviral activity, the non-toxic concentration of the plant extract or isolated flavonoid is determined using an MTT assay on Vero cells.

-

Antiviral Assay (Pre-treatment) : Confluent monolayers of Vero cells in 96-well plates are pre-treated with various non-toxic concentrations of the test sample for a specific period (e.g., 2 hours).

-

Virus Infection : The cells are then infected with a specific titer of Herpes Simplex Virus type 1 (HSV-1).

-

Incubation and Observation : The plates are incubated for a period (e.g., 48-72 hours) until the cytopathic effect (CPE) is observed in the virus control wells (untreated, infected cells). The CPE is typically characterized by cell rounding, detachment, and lysis.

-

Quantification : The inhibition of CPE is quantified using the MTT assay, which measures cell viability. The IC50 value (the concentration of the sample that inhibits 50% of the viral CPE) is then calculated.

Signaling Pathways and Mechanistic Insights

While specific signaling pathways for flavonoids from D. integrifolia have not been extensively studied, the known mechanisms of its constituent flavonoids, such as rutin and kaempferol derivatives, provide valuable insights.

Anti-inflammatory Signaling Pathway

Flavonoids are known to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

Antioxidant and Neuroprotective Mechanism

The antioxidant effects of flavonoids contribute to their neuroprotective properties by mitigating oxidative stress-induced neuronal damage.

Caption: Antioxidant mechanisms of flavonoids in neuroprotection.

Conclusion and Future Directions

The flavonoids present in Dichrocephala integrifolia are significant contributors to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral effects. While research on the plant's crude extracts provides a strong foundation, there is a clear need for further studies focused on the isolation, characterization, and quantitative biological evaluation of individual flavonoids from this source. Such research will be instrumental in validating the traditional uses of this plant and in the development of novel flavonoid-based therapeutic agents. Future investigations should also aim to elucidate the specific molecular targets and signaling pathways modulated by these isolated compounds to fully understand their mechanisms of action.

References

- 1. combonimissionaries.ie [combonimissionaries.ie]

- 2. Dichrocephala integrifolia Aqueous Extract Antagonises Chronic and Binges Ethanol Feeding-Induced Memory Dysfunctions: Insights into Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichrocephala integrifolia (L.f.) Kuntze Leaf Aqueous Extract Improves Liver Architecture in a Model of Aflatoxin-Containing Peanut-Induced Hepatotoxicity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. plantsjournal.com [plantsjournal.com]

- 8. smujo.id [smujo.id]

Discovery and characterization of novel trimethoxyflavones

An In-depth Technical Guide on the Discovery and Characterization of Novel Trimethoxyflavones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel trimethoxyflavones. It is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The guide details the latest findings on the anticancer, antioxidant, anti-inflammatory, and antimicrobial properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to Trimethoxyflavones

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities.[1] Among them, flavones, characterized by a C6-C3-C6 backbone, have emerged as privileged scaffolds in medicinal chemistry.[2] The strategic introduction of methoxy groups to the flavone core can significantly enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties and biological efficacy.[3] This guide focuses on recently identified or synthesized trimethoxyflavones, exploring their therapeutic potential and the methodologies used for their investigation.

Discovery and Synthesis of Novel Trimethoxyflavones

Novel trimethoxyflavones have been isolated from various natural sources or created through synthetic routes to explore new therapeutic avenues.

Natural Sources

-

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: Isolated from the aerial parts of Artemisia kermanensis, an endemic Iranian plant.

-

5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone: A rare flavone identified in the leaves of Vitex negundo.[4]

-

5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF): Isolated from the medicinal plant Lippia nodiflora.[5]

-

5-Hydroxy-3,7,4'-trimethoxyflavone: Isolated from the leaves of Vitex gardneriana Schauer.[6]

Synthetic Approaches

The synthesis of novel trimethoxyflavones often involves multi-step processes. A common strategy is the Claisen-Schmidt condensation to form a chalcone precursor, followed by oxidative cyclization.[2] A notable recent development is the synthesis of 3-fluorinated trimethoxyflavones, which has been shown to enhance antioxidant activity.[7][8]

Below is a generalized workflow for the synthesis of a 3-fluorinated trimethoxyflavone derivative.

Caption: Synthetic workflow for 3-fluorinated flavone derivatives.

Structural Characterization Techniques